molecular formula C16H16N6O3 B2991132 Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1396871-15-0

Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2991132
CAS No.: 1396871-15-0
M. Wt: 340.343
InChI Key: VYESRZZKNOXGSZ-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the construction of the isoxazole ring followed by the introduction of the pyridine and piperazine moieties. One common approach is to start with a suitable isoxazole precursor, which undergoes nucleophilic substitution reactions with appropriate reagents to introduce the pyridine and piperazine groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the isoxazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoxazole derivatives with different functional groups, which can be further modified for specific applications.

Scientific Research Applications

Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone has several scientific research applications:

  • Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammation.

  • Material Science: : Its unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.

  • Organic Synthesis: : It serves as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Isoxazol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is unique due to its specific structural features and potential applications. Similar compounds include other isoxazole derivatives and related heterocyclic compounds, such as oxadiazoles and pyridines. These compounds share common structural elements but may differ in their functional groups and biological activities.

List of Similar Compounds

  • Isoxazole derivatives: : Various isoxazole-based compounds with different substituents.

  • Oxadiazole derivatives: : Compounds containing oxadiazole rings with different functional groups.

  • Pyridine derivatives: : Compounds derived from pyridine with various modifications.

Properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-11-19-15(20-24-11)12-2-3-14(17-10-12)21-6-8-22(9-7-21)16(23)13-4-5-18-25-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYESRZZKNOXGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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